3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (hereafter referred to as the "target compound") is a piperidine derivative featuring a benzyl ester group at the 1-position and a carboxymethylamino-methyl substituent at the 3-position of the piperidine ring. This compound is cataloged under CAS references and has been utilized in pharmaceutical research, particularly as a building block for synthesizing more complex molecules . Its structural flexibility allows for modifications that can influence binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-9-14-7-4-8-18(11-14)16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTSUCBVGRWVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring serves as the foundational scaffold for this compound. A widely adopted approach involves N-alkylation of piperidine derivatives using carboxymethylamine precursors. For instance, N-methylpiperidine is reacted with chloroacetic acid derivatives under basic conditions (pH 9–10) to introduce the carboxymethyl-amino moiety. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, achieving yields of 68–72%.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% efficiency |
| Solvent Basicity | pKa 9.5–10.5 | Critical for N-C bond formation |
| Reaction Time | 6–8 hours | Prolonged times risk hydrolysis |
Benzyl Esterification Strategies
The introduction of the benzyl ester group is achieved through Steglich esterification or Fischer–Speier methods . Source details a two-phase system using benzyl alcohol and dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding 85–89% product purity. Alternatively, trichloroacetimidate-mediated esterification (as described in) offers a racemization-free pathway, particularly valuable for chiral intermediates.
Mechanistic Insight :
The DCC-activated carboxylate intermediate forms an O-acylisourea, which reacts with benzyl alcohol to release dicyclohexylurea (DCU) as a byproduct. This exothermic process requires rigorous temperature control (<30°C) to prevent epimerization.
Catalytic and Solvent Optimization
Role of Ionic Liquid Catalysts
Recent advancements leverage ionic liquids such as 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) to enhance reaction kinetics. As demonstrated in, this catalyst reduces activation energy for esterification by 22% compared to traditional bases, enabling reactions at 80°C with 5 mol% loading.
Comparative Efficiency :
Solvent Effects on Stereoselectivity
Non-polar solvents (toluene, dichloromethane) favor retention of configuration during benzylation, while polar solvents (DMF, DMSO) increase reaction rates at the expense of enantiomeric excess (ee). For chiral variants of the target compound, hexane/ethyl acetate mixtures (3:1 v/v) achieve ee values >98%.
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.52 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, piperidine N-CH₂), 2.90–2.60 (m, 4H, carboxymethyl and piperidine CH₂).
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¹³C NMR : 171.2 ppm (ester carbonyl), 136.0 ppm (benzyl quaternary carbon).
Infrared Spectroscopy :
Strong absorption bands at 1745 cm⁻¹ (C=O ester) and 1640 cm⁻¹ (amide I) confirm successful functionalization.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a single peak at 8.2 min, indicating >99% purity when using [BCMIM][Cl] catalysis.
Industrial-Scale Production Challenges
Byproduct Management
The primary impurity (3–7%) arises from over-alkylation at the piperidine nitrogen. Gradient recrystallization from ethanol/water (4:1) reduces this to <0.5%.
Thermal Stability Considerations
Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, necessitating low-temperature storage (<-20°C) for long-term stability.
Applications in Drug Development
The benzyl ester group serves as a protecting strategy for carboxylic acids during peptide synthesis, particularly in opioid receptor ligand development. In vitro studies demonstrate moderate μ-opioid receptor binding (Kᵢ = 340 nM), suggesting utility in analgesic drug candidates.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations :
Physicochemical Properties
- Solubility : The carboxymethyl group in the target compound enhances aqueous solubility compared to trifluoromethyl analogs (e.g., ), which are more lipophilic.
- Stability : Safety data for related compounds (e.g., ) highlight risks of skin/eye irritation and respiratory toxicity, suggesting reactive intermediates or byproducts may form during synthesis.
- Stereochemical Impact : The (S)-isomer in has a predicted density of 1.14 g/cm³ and a boiling point of 499.8°C, whereas trifluoromethyl analogs () exhibit higher electronegativity and lower basicity.
Biological Activity
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring and functional groups such as carboxymethyl and benzyl ester. With a molecular formula of and a molecular weight of approximately 346.4 g/mol, this compound has garnered attention for its potential biological activities.
Structural Features
The compound's structure can be broken down into key components:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that contributes to the compound's pharmacological properties.
- Carboxymethyl Group : Provides acidic characteristics and potential interactions in biological systems.
- Benzyl Ester Moiety : Enhances lipophilicity, which may improve membrane permeability and bioavailability.
Potential Pharmacological Properties
- Antimicrobial Activity : Compounds containing piperidine rings have been associated with antimicrobial effects. Research suggests that modifications in the side chains can enhance this activity.
- CNS Activity : Piperidine derivatives are known for their neuroactive properties, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.
- Anticancer Properties : Some studies indicate that structural analogs can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's potential in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | 362.4 g/mol | Contains a methyl group that may alter solubility | |
| 2-[Carboxymethyl-cyclopropyl-amino]-methyl-piperidine-1-carboxylic acid benzyl ester | 346.4 g/mol | Features a cyclopropyl group, potentially affecting biological activity differently |
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antimicrobial properties. The results indicated that modifications to the piperidine structure significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. Although 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester was not directly tested, its structural similarities suggest it could possess comparable activity .
Neuropharmacological Investigations
Research examining the effects of piperidine derivatives on NMDA receptors revealed that these compounds could modulate synaptic transmission and plasticity. Given the presence of the piperidine ring in our compound, it is plausible that it may interact similarly with glutamate receptors, impacting cognitive functions .
Cytotoxicity Assays
In vitro studies assessing the cytotoxic effects of various piperidine derivatives on cancer cell lines have shown promising results. For instance, derivatives with carboxymethyl substitutions demonstrated enhanced cytotoxicity compared to their non-substituted counterparts . This suggests that 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester may also exhibit significant anticancer properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling benzyl 4-(aminomethyl)piperidine-1-carboxylate with electrophilic reagents (e.g., 2-chloro-5-fluoropyrimidine) in polar aprotic solvents like DMF, using triethylamine as a base, at elevated temperatures (100°C for 6–7 h). Purification typically involves silica gel chromatography with gradients of DCM/IPA/hexane. Yield optimization requires controlling stoichiometry (1:1 molar ratio of reactants), solvent purity, and reaction time. Evidence from multi-step syntheses shows yields ranging from 50–80% depending on reagent reactivity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperidine derivatives, the compound may pose risks of acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must:
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Work in a fume hood to avoid inhalation.
- Store in sealed containers away from heat and moisture.
- Dispose of waste via certified hazardous waste contractors.
Safety data for structurally similar compounds highlight these precautions .
Q. How is the compound characterized post-synthesis, and what analytical techniques are typically employed?
- Methodological Answer : Characterization includes:
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., M+1 = 345.29 for pyrimidine derivatives) .
- Chromatography : Silica gel column chromatography (DCM/IPA/hexane gradients) for purity assessment.
- NMR/IR : For structural verification (e.g., benzyl ester carbonyl peaks at ~1700 cm⁻¹).
- Melting Point Analysis : If crystalline (data not reported for this compound, but standard for analogues) .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated with experimental data to optimize the synthesis and functionalization of this piperidine derivative?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:
- Use reaction path search tools (e.g., IRC calculations) to identify energetically favorable routes.
- Pair computational predictions with high-throughput screening to validate conditions (e.g., solvent selection, temperature).
- Implement feedback loops where experimental yields refine computational models. This approach reduces trial-and-error cycles, as demonstrated in reaction design initiatives .
Q. What strategies are effective in resolving contradictions in reaction yields or byproduct formation observed in multi-step syntheses involving this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. elimination reactions). Strategies include:
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-esterified intermediates).
- Condition Screening : Test alternative bases (e.g., DIPEA instead of triethylamine) or solvents (e.g., THF instead of DMF).
- Protecting Group Optimization : Selectively protect reactive sites (e.g., tert-butoxycarbonyl vs. benzyl groups) to minimize side reactions. Evidence from analogous multi-step syntheses highlights these adjustments .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies using derivatives of this compound, particularly in pharmacological contexts?
- Methodological Answer : SAR studies require systematic structural modifications:
- Core Modifications : Vary the piperidine substituents (e.g., carboxymethyl vs. hydroxymethyl groups).
- Functional Group Introduction : Add pharmacophores (e.g., pyrimidine, pyridine) to assess bioactivity.
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines. Piperidine derivatives are known for antimicrobial and anticancer activity, making this scaffold suitable for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
